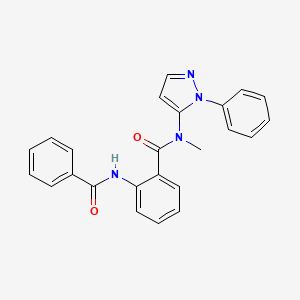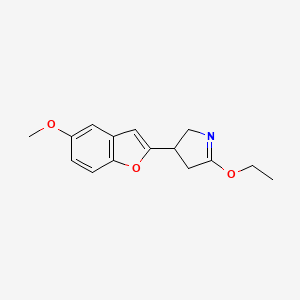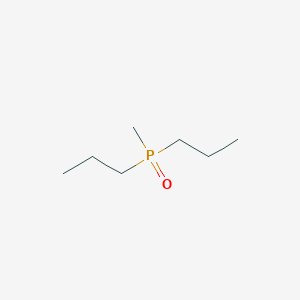
Phosphine oxide, methyldipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, methyldipropyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three alkyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, methyldipropyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor using oxidizing agents such as hydrogen peroxide or oxygen . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.
Another method involves the reaction of halogenophosphines with organometallic reagents like Grignard reagents
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, methyldipropyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient oxidizing agents ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing reaction conditions to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, methyldipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of phosphine oxides can be achieved using reducing agents such as phenylsilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Phenylsilane, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and palladium catalysts.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphine oxide, methyldipropyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which phosphine oxide, methyldipropyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, coordinating with metal centers in catalytic processes . In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Phosphine oxide, methyldipropyl- can be compared with other similar compounds such as:
Phosphine sulfides: These compounds are similar in structure but contain a sulfur atom instead of oxygen.
Phosphine-borane complexes: These are stable precursors to phosphines and are used in various catalytic processes.
Other phosphine oxides: Compounds like triphenylphosphine oxide and dimethylphenylphosphine oxide have different alkyl or aryl groups attached to the phosphorus atom, leading to variations in their chemical properties and applications.
Phosphine oxide, methyldipropyl- stands out due to its specific alkyl group configuration, which imparts unique reactivity and stability characteristics.
Propiedades
Número CAS |
89980-10-9 |
|---|---|
Fórmula molecular |
C7H17OP |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
1-[methyl(propyl)phosphoryl]propane |
InChI |
InChI=1S/C7H17OP/c1-4-6-9(3,8)7-5-2/h4-7H2,1-3H3 |
Clave InChI |
RLHYSKMZJMLDSY-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
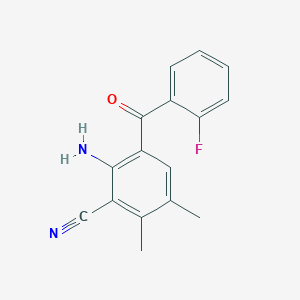
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
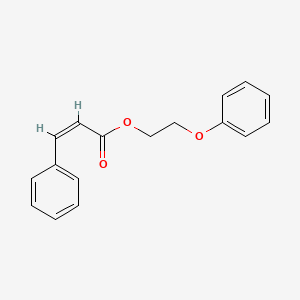
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)

oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)


